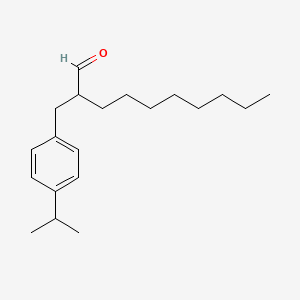

3-(p-Cumenyl)-2-octylpropionaldehyde

Description

Structural Context within Branched Aldehyde Chemistry

The molecular architecture of 3-(p-Cumenyl)-2-octylpropionaldehyde places it firmly within the category of branched-chain aldehydes. nih.gov This class of compounds is notable for the presence of alkyl branches along the main carbon chain, which can significantly influence their physical and chemical properties.

Key structural features include:

An Aldehyde Functional Group (-CHO): This reactive group is central to the chemical behavior of the molecule, making it a precursor for various chemical transformations. rsc.org

A p-Cumenyl Group: This substituent consists of an isopropyl group attached to a phenyl ring. The presence of this aromatic moiety adds rigidity and potential for electronic interactions.

A Chiral Center: The second carbon atom, bonded to the octyl group, the aldehyde group, and the rest of the carbon chain, is a stereocenter. This means the molecule can exist as different stereoisomers.

The combination of a bulky aromatic group and a long alkyl chain at the alpha position to the aldehyde group suggests that this molecule may have unique steric and electronic properties compared to simpler aldehydes.

Academic Relevance and Research Landscape

Currently, there is a noticeable lack of dedicated academic studies on this compound. However, the broader field of long-chain and branched aldehydes is an active area of research. These compounds are recognized for their importance in various biological and industrial processes. For instance, long-chain aldehydes are intermediates in lipid metabolism and can be involved in cellular signaling. nih.gov

Research into branched aldehydes often focuses on their synthesis and their role as flavor and fragrance compounds. nih.gov The specific structure of this compound, with its significant molecular weight and aromatic component, suggests it may have been synthesized as part of exploratory research into new fragrance ingredients with high substantivity and complex odor profiles. scentjourner.comscentsplit.com

Historical Context of Related Aldehyde Analogues in Chemical Research

The study of aldehydes has a rich history, dating back to the 19th century. alphaaromatics.com Their synthesis and application, particularly in the fragrance industry, saw significant advancements in the early 20th century. alphaaromatics.com A notable analogue to the compound is 3-(p-Cumenyl)-2-methylpropionaldehyde , more commonly known as cyclamen aldehyde. wikipedia.org This compound, which differs only by the substitution of a methyl group for the octyl group, has been used as a fragrance ingredient since the 1920s due to its floral scent. wikipedia.org

The development of cyclamen aldehyde and other similar aromatic aldehydes highlights a long-standing interest in creating synthetic molecules that can mimic or enhance natural scents. It is plausible that this compound was synthesized as a next-generation analogue, with the larger octyl group intended to modify the odor profile and increase its longevity on surfaces.

Data on a Structurally Related Compound

Due to the absence of specific experimental data for this compound in the literature, the following table provides information for its close analogue, 3-(p-Cumenyl)-2-methylpropionaldehyde, for comparative context.

| Property | Value for 3-(p-Cumenyl)-2-methylpropionaldehyde |

| IUPAC Name | 2-methyl-3-(4-propan-2-ylphenyl)propanal |

| Synonyms | Cyclamen aldehyde, p-Isopropyl-α-methylhydrocinnamaldehyde |

| CAS Number | 103-95-7 |

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, floral |

| Boiling Point | 270 °C |

| Density | 0.95 g/mL |

| Solubility in Water | Insoluble |

Data sourced from various chemical databases and is provided for contextual comparison. wikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

94135-57-6 |

|---|---|

Molecular Formula |

C20H32O |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

2-[(4-propan-2-ylphenyl)methyl]decanal |

InChI |

InChI=1S/C20H32O/c1-4-5-6-7-8-9-10-19(16-21)15-18-11-13-20(14-12-18)17(2)3/h11-14,16-17,19H,4-10,15H2,1-3H3 |

InChI Key |

OITFAOHCTDPSPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CC1=CC=C(C=C1)C(C)C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound

Retrosynthetic Analysis Approaches for Complex Aldehydes

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex molecules. fiveable.meias.ac.in The process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable chemical reactions. amazonaws.com For a complex aldehyde like 3-(p-cumenyl)-2-octylpropionaldehyde, this analysis reveals several potential synthetic routes.

A primary disconnection strategy for this molecule targets the carbon-carbon bond at the α- and β-positions relative to the aldehyde group. This is a classic approach for molecules that can be assembled via an Aldol-type reaction. numberanalytics.com This disconnection simplifies the molecule into two key precursors: p-cumenecarboxaldehyde (4-isopropylbenzaldehyde) and a ten-carbon aldehyde, 2-decanone.

Another viable retrosynthetic approach involves a disconnection at the C-C bond between the cumenyl group and the propyl backbone. This suggests a coupling reaction, possibly involving an organometallic reagent derived from cumene (B47948) and a suitable three-carbon electrophile bearing the aldehyde functionality.

Finally, functional group interconversion (FGI) is a key aspect of the analysis. fiveable.me The aldehyde group can be retrosynthetically derived from a primary alcohol, which in turn could be synthesized from an alkene or an ester. This opens up additional pathways for constructing the carbon skeleton before the final oxidation to the target aldehyde.

Classical Organic Synthesis Routes

Based on the retrosynthetic analysis, several classical organic synthesis routes can be devised to prepare this compound.

Aldol (B89426) Condensation Strategies and Related C-C Bond Formations

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. perlego.commasterorganicchemistry.com For the synthesis of this compound, a crossed Aldol condensation would be employed. wikipedia.orgadichemistry.com

In this approach, 4-isopropylbenzaldehyde (B89865), which lacks α-hydrogens and therefore cannot enolize, would serve as the electrophilic partner. adichemistry.com The other component would be decanal (B1670006), which possesses α-hydrogens and can be converted to its enolate by a base. The reaction between the enolate of decanal and 4-isopropylbenzaldehyde would yield a β-hydroxy aldehyde. Subsequent dehydration would furnish the corresponding α,β-unsaturated aldehyde. The final step would be the selective hydrogenation of the carbon-carbon double bond to yield the saturated target aldehyde. A similar strategy is used in the industrial synthesis of the related fragrance compound, 3-(p-cumenyl)-2-methylpropionaldehyde, which is made from 4-isopropylbenzaldehyde and propanal. wikipedia.org

Table 1: Proposed Aldol Condensation Route

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Isopropylbenzaldehyde, Decanal | Base (e.g., NaOH, KOH) | 3-(4-Isopropylphenyl)-2-octyl-3-hydroxypropanal |

| 2 | 3-(4-Isopropylphenyl)-2-octyl-3-hydroxypropanal | Acid or Heat | 3-(4-Isopropylphenyl)-2-octylpropenal |

| 3 | 3-(4-Isopropylphenyl)-2-octylpropenal | H₂, Catalyst (e.g., Pd/C) | This compound |

Applications of Organometallic Reagents in Precursor Synthesis

Organometallic reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. wikipedia.orgyoutube.com Reagents such as Grignard reagents (organomagnesium) and organolithium compounds readily add to the electrophilic carbon of a carbonyl group. libretexts.orgyoutube.com

A potential route utilizing organometallic chemistry could involve the reaction of a p-cumenyl magnesium halide (a Grignard reagent) with an appropriate α,β-unsaturated aldehyde, such as 2-octenal. This would proceed via a 1,4-conjugate addition, which is favored by organocuprates (Gilman reagents), to form the carbon skeleton of the target molecule. The resulting enolate could then be protonated to give the aldehyde.

Alternatively, an organocumenyl reagent could react with a suitable epoxide to generate a β-hydroxy intermediate, which would then require further functional group manipulation and chain extension to arrive at the final aldehyde.

Oxidation Reactions of Alcohols to Aldehydes

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. wikipedia.org A key challenge is preventing over-oxidation to the carboxylic acid. chemistrysteps.com To achieve this, several mild oxidizing agents have been developed. chemistrysteps.comlibretexts.org

If the synthesis is designed to produce the primary alcohol precursor, 3-(p-cumenyl)-2-octylpropan-1-ol, a subsequent oxidation step is necessary. Common and effective reagents for this transformation include:

Pyridinium chlorochromate (PCC): A mild oxidant that reliably converts primary alcohols to aldehydes without significant over-oxidation. libretexts.org

Dess-Martin periodinane (DMP): Offers advantages such as neutral reaction conditions and high yields. wikipedia.orglibretexts.org

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. This method is known for its mild conditions and broad applicability. chemistrysteps.comimperial.ac.uk

Table 2: Selected Mild Oxidation Methods for Primary Alcohols

| Method | Oxidizing Agent | Typical Solvent | Key Features |

| PCC Oxidation | Pyridinium chlorochromate | Dichloromethane (DCM) | Reliable, stops at the aldehyde stage. libretexts.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | High yields, neutral conditions. wikipedia.orglibretexts.org |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Dichloromethane (DCM) | Mild, avoids heavy metals. chemistrysteps.comimperial.ac.uk |

| TEMPO-catalyzed Oxidation | TEMPO, NaOCl | Biphasic (e.g., DCM/water) | Catalytic, uses inexpensive bleach as the terminal oxidant. organic-chemistry.org |

Functional Group Interconversions via Olefin Chemistry

Olefins are versatile intermediates in organic synthesis that can be converted into a variety of functional groups. imperial.ac.ukrsc.org The synthesis of this compound could incorporate olefin chemistry in several ways. For instance, a hydroformylation reaction (oxo process) of an appropriately substituted alkene could directly introduce the aldehyde functionality.

Another strategy involves the oxidative cleavage of a carbon-carbon double bond. imperial.ac.uk For example, a precursor molecule containing a terminal double bond could be synthesized and then cleaved using ozonolysis (O₃) followed by a reductive workup (e.g., with zinc or dimethyl sulfide) to yield the desired aldehyde.

Furthermore, the hydroboration-oxidation of a terminal alkyne can be used to generate an aldehyde. openochem.org In this context, a precursor alkyne could be synthesized and then subjected to hydroboration with a hindered borane, followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521), to yield the target aldehyde.

Modern and Green Chemistry Approaches in Aldehyde Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming for processes that are more efficient, less hazardous, and environmentally benign. innoget.comnih.gov In aldehyde synthesis, this often translates to the development of catalytic methods that use cleaner oxidants, such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). researchgate.net

For the oxidation of the precursor alcohol, catalytic systems based on transition metals like palladium or copper, often in conjunction with a co-catalyst like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), can utilize air or O₂ as the terminal oxidant, with water being the only byproduct. organic-chemistry.orgresearchgate.net

Another green approach involves the use of mechanochemistry, where reactions are induced by mechanical force, often in the absence of bulk solvents. nih.gov A mechanochemical Aldol condensation could potentially offer a more sustainable route to the key intermediate.

Furthermore, the direct α-alkylation of simpler aldehydes with olefins, enabled by the synergistic merger of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis, represents a cutting-edge, atom-economical approach to constructing complex aldehydes from simple feedstocks. princeton.edu Such a strategy could, in principle, couple a simpler aldehyde with 1-octene (B94956) in the presence of a cumenyl source to build the target molecular framework in a highly efficient manner.

Catalytic Synthesis Methods for C-C and C-X Bond Formation

Catalytic methods are paramount in modern organic synthesis for their efficiency and selectivity. For the synthesis of α-alkyl-β-aryl aldehydes, several C-C bond-forming reactions are of particular importance.

One prominent strategy is the conjugate addition (or Michael addition) of an octyl nucleophile to a p-cumenyl-substituted α,β-unsaturated aldehyde. This can be achieved using organocuprates or other organometallic reagents. The use of catalytic systems, often involving copper or rhodium, can facilitate this transformation with high efficiency. beilstein-journals.orgnih.gov For instance, N-heterocyclic carbene (NHC) catalysis can be employed in Michael addition reactions to α,β-unsaturated aldehydes. nih.gov

Another powerful approach is the catalytic α-alkylation of aldehydes . This can be achieved through various catalytic systems that enable the direct functionalization of the α-position of an aldehyde. nih.govnih.gov For example, a synergistic approach combining photoredox catalysis, enamine catalysis, and hydrogen-atom transfer (HAT) catalysis allows for the enantioselective α-alkylation of aldehydes using simple olefins. princeton.edu This method is notable for its use of readily available starting materials. princeton.edu

The following table summarizes representative catalytic conditions for C-C bond formation relevant to the synthesis of α-branched aldehydes.

| Catalyst System | Reactants | Product Type | Key Features |

| N-heterocyclic carbene (NHC) / DBU / NaBF₄ / Quinone | Dicarbonyl compounds and α,β-unsaturated aldehydes | 3,4-dihydro-α-pyrones | Redox oxidation enables Michael addition. nih.gov |

| {Cr(salen)} complex | Acyclic α,α-disubstituted tributyltin enolates and alkylating agents | α-alkylated carbonyls | Enantioselective alkylation. nih.gov |

| Iridium photoredox catalyst / Thiophenol / Chiral amine | Aldehydes and simple olefins | α-alkylated aldehydes | Triple catalytic system with high atom economy. princeton.edu |

Sustainable Synthetic Strategies and Atom Economy Principles

Modern synthetic chemistry places a strong emphasis on sustainability and atom economy. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. acs.orgresearchgate.net Catalytic reactions are inherently more atom-economical than stoichiometric reactions as they reduce the amount of waste generated. wikipedia.org

Strategies such as catalytic hydrogenation and transfer hydrogenation are highly atom-economical as they involve the addition of hydrogen across a double bond, with all atoms being incorporated into the product. wikipedia.org For the synthesis of aldehydes, methods that utilize catalytic amounts of reagents are preferred. The previously mentioned photoredox-catalyzed α-alkylation is a prime example of a sustainable strategy, as it uses light as a renewable energy source and minimizes waste. princeton.edu

Biocatalysis, using enzymes to perform chemical transformations, also represents a green approach. For instance, engineered variants of cytochrome P450 have been shown to catalyze the conversion of alkyl azides into aldehydes under mild, aqueous conditions, offering a sustainable alternative to traditional oxidation methods. rochester.edu

Key principles for sustainable synthesis include:

Maximizing atom economy. acs.orgresearchgate.net

Using catalytic instead of stoichiometric reagents. wikipedia.org

Employing renewable feedstocks and energy sources.

Minimizing the generation of hazardous waste.

Stereoselective Synthesis of the Chemical Compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer often requires stereoselective methods.

Asymmetric Catalysis for Chiral Aldehydes

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of α-branched aldehydes, several catalytic asymmetric methods are applicable.

Enantioselective conjugate addition to an α,β-unsaturated precursor is a well-established method. Chiral catalysts, such as those based on copper complexed with chiral ligands, can direct the addition of a nucleophile to one face of the double bond, leading to an enantiomerically enriched product. acs.orgrsc.org For example, chiral (salen)Al complexes have been shown to catalyze the highly enantioselective conjugate addition of various nucleophiles to α,β-unsaturated ketones, a principle that can be extended to aldehyde substrates. acs.org

Asymmetric α-alkylation of aldehydes can be achieved using chiral organocatalysts, such as chiral primary aminothiourea derivatives. nih.gov These catalysts can activate the aldehyde towards nucleophilic attack in an enantioselective manner. nih.gov

The table below provides examples of asymmetric catalytic systems for the synthesis of chiral aldehydes.

| Catalyst Type | Reaction Type | Substrate | Enantioselectivity (ee) |

| Chiral (salen)Al Complex | Conjugate Addition | Acyclic α,β-unsaturated ketones | High |

| Chiral-at-metal Rh(III) Complex | Enantioselective Hydroxyamination | α,β-unsaturated 2-acyl imidazoles | Up to 99.5% |

| Chiral Aminothiourea | Asymmetric α-Alkylation | α-arylpropionaldehydes and diarylbromomethane | High |

Chiral Auxiliary-Mediated Methodologies

Another classic strategy for stereoselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. wikipedia.org

For the synthesis of α-branched aldehydes, a common approach is to use an oxazolidinone auxiliary, as popularized by David A. Evans. wikipedia.org The substrate, an acyl-oxazolidinone, can be deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an octyl halide). The bulky substituents on the oxazolidinone shield one face of the enolate, forcing the electrophile to attack from the other side, thus controlling the stereochemistry at the α-position. Subsequent removal of the auxiliary yields the enantiomerically enriched aldehyde. wikipedia.org

Similarly, pseudoephedrine can be used as a chiral auxiliary to synthesize α-substituted carbonyl compounds with high diastereoselectivity. wikipedia.org

Diastereoselective and Enantioselective Approaches to the Chiral Center

When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over the other.

In the context of synthesizing this compound, if a chiral aldehyde is used as a starting material, the addition of a nucleophile can be diastereoselective. acs.org For example, the reaction of chiral allylboron reagents with α-chiral aldehydes often proceeds with high diastereoselectivity. acs.org The stereochemical outcome can often be predicted by Felkin-Anh or chelation-controlled models.

The table below shows examples of diastereoselective additions to chiral aldehydes.

| Chiral Substrate | Reagent | Diastereoselectivity (de) | Product Type |

| α-chiral aldehyde | (Z)-(γ-chloroallyl)diisopinocamphenylborane | ≥90% | Chiral chlorohydrins |

| α-chiral aldehyde | Chiral vinylzinc reagents | Predominant reagent control | syn or anti adducts |

Enantioselective approaches aim to create a single enantiomer from a prochiral substrate. The aforementioned asymmetric catalysis and chiral auxiliary methods are primary examples of enantioselective strategies. wikipedia.orgrsc.org The conjugate addition of an octyl group to p-cumenyl acrolein, catalyzed by a chiral catalyst, would be a direct enantioselective route to the target molecule. beilstein-journals.orgacs.org

Chemical Reactivity and Transformation Studies of the Chemical Compound

Reaction Mechanisms and Kinetics of Aldehyde Transformations

The reactivity of 3-(p-Cumenyl)-2-methylpropionaldehyde is primarily dictated by the aldehyde functional group (-CHO), which is characterized by a polarized carbon-oxygen double bond. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles, while the presence of an α-hydrogen and the aromatic ring introduces additional reaction possibilities.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product. The general mechanism is as follows:

General Mechanism of Nucleophilic Addition:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, breaking the π-bond of the C=O group. The electrons from the π-bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or an acid, resulting in the formation of a neutral addition product.

For 3-(p-Cumenyl)-2-methylpropionaldehyde, specific examples of nucleophilic addition include the formation of acetals and Schiff bases. Acetals are formed by the reaction of the aldehyde with alcohols in the presence of an acid catalyst. These reactions are often reversible. Schiff bases are formed through the reaction with primary amines, such as methyl anthranilate, which results in a product with a lily of the valley and orange blossom scent. scentree.co

The kinetics of these reactions are influenced by both steric and electronic factors. The bulky p-cumenyl group and the methyl group at the α-position can sterically hinder the approach of the nucleophile to the carbonyl carbon. Electronically, the aromatic ring can influence the electrophilicity of the carbonyl carbon.

Interactive Data Table: General Nucleophilic Addition Reactions of Aldehydes

| Nucleophile | Reagent(s) | Product | Reaction Conditions |

| Hydroxide (B78521) ion | H₂O, base catalyst | Hydrate (B1144303) (gem-diol) | Basic |

| Alkoxide ion | ROH, acid or base catalyst | Hemiacetal | Acidic or Basic |

| Cyanide ion | HCN, KCN | Cyanohydrin | Basic |

| Grignard reagent | R-MgX, then H₃O⁺ | Secondary alcohol | Anhydrous ether, then acid workup |

| Hydride ion | NaBH₄ or LiAlH₄, then H₃O⁺ | Primary alcohol | Varies (e.g., methanol (B129727) for NaBH₄) |

| Amine | RNH₂, mild acid | Imine (Schiff base) | Mildly acidic |

Aldehydes are readily oxidized to carboxylic acids. chemguide.co.uklibretexts.org This is a key distinguishing feature from ketones, which are generally resistant to oxidation under mild conditions. libretexts.org For 3-(p-Cumenyl)-2-methylpropionaldehyde, oxidation would yield 3-(p-Cumenyl)-2-methylpropanoic acid.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively oxidize aldehydes.

Chromium-based reagents: Such as chromic acid (H₂CrO₄), often prepared in situ from sodium or potassium dichromate and sulfuric acid (Jones reagent). The color change from orange (Cr⁶⁺) to green (Cr³⁺) indicates a positive reaction. libretexts.org

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that, upon reaction with an aldehyde, produces a silver mirror, which is a classic qualitative test for aldehydes. chemguide.co.uk

Fehling's or Benedict's solution: These reagents contain Cu²⁺ ions in a basic solution. Aldehydes reduce the Cu²⁺ to Cu₂O, which precipitates as a red solid. libretexts.org

The general mechanism for oxidation with a chromium(VI) reagent in acidic conditions involves the formation of a chromate (B82759) ester intermediate, which then undergoes elimination to form the carboxylic acid.

The aldehyde group of 3-(p-Cumenyl)-2-methylpropionaldehyde can be reduced to a primary alcohol, 3-(p-Cumenyl)-2-methylpropan-1-ol, or completely deoxygenated to the corresponding alkane, 1-cumenyl-2-methylpropane.

Reduction to Alcohols: This is typically achieved using hydride reducing agents:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that readily reduces aldehydes and ketones to alcohols.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that also reduces aldehydes to alcohols. It is more reactive than NaBH₄ and must be used in anhydrous conditions.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reduction to Alkanes: Complete reduction of the aldehyde to an alkane can be accomplished through several methods:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for compounds that are stable in strong acidic conditions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. This method is ideal for compounds that are sensitive to acid.

The presence of an α-hydrogen in 3-(p-Cumenyl)-2-methylpropionaldehyde allows it to undergo various condensation reactions by forming an enolate intermediate in the presence of a base.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic acid or its esters), catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.compearson.com The product is typically an α,β-unsaturated compound. For 3-(p-Cumenyl)-2-methylpropionaldehyde, this reaction would lead to the formation of a new carbon-carbon double bond.

Mannich Reaction: This is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton, such as another aldehyde or ketone. While 3-(p-Cumenyl)-2-methylpropionaldehyde could act as the active hydrogen component, specific studies on its participation in Mannich reactions are not readily available.

Robinson Annulation: This is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org The reaction typically involves an α,β-unsaturated ketone and a ketone, but aldehydes can also be used. The applicability of 3-(p-Cumenyl)-2-methylpropionaldehyde in a Robinson annulation would depend on the specific reaction partners and conditions.

The synthesis of cyclamen aldehyde itself involves a crossed-aldol condensation between cuminaldehyde and propionaldehyde (B47417), followed by hydrogenation. wikipedia.org

Aldehydes can undergo certain rearrangement reactions, although these are less common than for other functional groups. One potential rearrangement for α-substituted aldehydes is racemization at the α-carbon if it is a chiral center. msu.edulibretexts.org Since 3-(p-Cumenyl)-2-methylpropionaldehyde has a chiral center at the α-carbon, treatment with acid or base could lead to the formation of an enol or enolate intermediate, resulting in the loss of stereochemical integrity and the formation of a racemic mixture. msu.edulibretexts.org

Aldehydes can participate in free radical reactions, often initiated by light or radical initiators. wikipedia.orgacs.org The aldehydic hydrogen is susceptible to abstraction by a radical, forming an acyl radical. This acyl radical can then undergo various subsequent reactions, such as addition to alkenes or decarbonylation. Aromatic aldehydes, in particular, can be involved in photochemical reactions. beilstein-journals.org For example, under UV irradiation, an aldehyde can be excited to a triplet state, which can then abstract a hydrogen atom from another molecule, initiating a radical chain reaction. Specific studies on the free radical reactivity of 3-(p-Cumenyl)-2-methylpropionaldehyde are not extensively documented in readily available literature.

Derivatization Strategies and Functional Group Interconversions

The aldehyde functional group in 3-(p-Cumenyl)-2-octylpropionaldehyde is a prime site for various chemical transformations, allowing for its conversion into a range of other functional groups. These derivatization strategies are fundamental in synthetic organic chemistry for creating new molecules with potentially unique properties.

Synthesis of Alcohol and Ester Derivatives

Alcohol Synthesis (Reduction)

The reduction of the aldehyde group in this compound to a primary alcohol, yielding 3-(p-Cumenyl)-2-octylpropan-1-ol, is a fundamental transformation. This is typically achieved through nucleophilic addition of a hydride ion (H⁻) from a reducing agent. sydney.edu.au Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). sydney.edu.au

Given the polar nature of the carbonyl group, it requires a polar source of hydrogen for reduction. sydney.edu.au The reaction proceeds via the attack of the hydride nucleophile on the electrophilic carbonyl carbon, which leads to a tetrahedral alkoxide intermediate. ncert.nic.in A subsequent workup with a proton source, such as water or dilute acid, neutralizes the intermediate to furnish the final alcohol. sydney.edu.au While aldehydes are generally reactive towards these reagents, the steric bulk from the α-octyl group in the target molecule might slow the reaction rate compared to unhindered aldehydes like formaldehyde.

Table 1: Illustrative Conditions for Aldehyde Reduction

| Reducing Agent | Typical Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, Tetrahydrofuran (THF) | 0 °C to Room Temperature, followed by aqueous workup | Primary Alcohol |

This table represents general conditions for aldehyde reduction and not specific experimental data for this compound.

Ester Synthesis (Esterification)

Ester derivatives can be synthesized from this compound, though not directly. The aldehyde must first be oxidized to the corresponding carboxylic acid, 3-(p-Cumenyl)-2-octylpropanoic acid. This acid can then undergo esterification with an alcohol in the presence of an acid catalyst. This two-step process is a common route for preparing esters from aldehyde precursors. Esterification is a reaction between a carboxylic acid and an alcohol to form an ester, and can be catalyzed by either chemical or enzymatic means. rsc.org

Conversion to Carboxylic Acids and Their Derivatives

Aldehydes are readily oxidized to form carboxylic acids, a reaction for which ketones are generally inert. libretexts.org This reactivity difference stems from the presence of a hydrogen atom on the carbonyl carbon of aldehydes, which can be abstracted during the oxidation process. libretexts.org For this compound, this transformation would yield 3-(p-Cumenyl)-2-octylpropanoic acid.

A variety of oxidizing agents can accomplish this conversion, including potassium permanganate (KMnO₄), nitric acid (HNO₃), and chromium-based reagents like potassium dichromate (K₂Cr₂O₇) in acidic solution. libretexts.orglibretexts.org The oxidation often proceeds through a hydrate intermediate, formed by the addition of water to the carbonyl group. libretexts.org Milder and more selective methods have also been developed, utilizing reagents like Oxone or employing organocatalysts such as N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org A ketoABNO/NOx co-catalytic system has been shown to be effective for the aerobic oxidation of aldehydes to carboxylic acids under mild conditions, which is particularly useful for substrates with sensitive stereocenters. nih.gov

Table 2: Common Reagents for Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heating under reflux. libretexts.org | Strong oxidizing agent. libretexts.org |

| Potassium Permanganate (KMnO₄) | Alkaline conditions, heat. libretexts.org | Strong oxidizing agent. |

| Oxone | Mild, simple protocol. organic-chemistry.org | Alternative to metal-mediated oxidations. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organocatalytic, mild conditions. organic-chemistry.org | Metal-free aerobic oxidation. organic-chemistry.org |

| ketoABNO / NaNO₂ / O₂ | Mild, aerobic conditions. nih.gov | Preserves stereochemistry at the α-carbon. nih.gov |

This table represents general conditions for the oxidation of aldehydes and not specific experimental data for this compound.

Once formed, the resulting 3-(p-Cumenyl)-2-octylpropanoic acid can be converted into various derivatives, such as acid chlorides, amides, and esters, using standard synthetic protocols.

Formation of Imines, Enamines, and Related Nitrogenous Compounds

The reaction of aldehydes and ketones with amines is a cornerstone of carbon-nitrogen bond formation in organic chemistry. libretexts.org

Imines

This compound is expected to react with primary amines (RNH₂) in a reversible, acid-catalyzed process to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form an iminium ion. libretexts.org Deprotonation of the nitrogen then yields the final imine product. libretexts.org For sterically hindered aldehydes, the formation of the imine can be facilitated by using dehydrating agents like tetraethyl orthosilicate (B98303) to drive the equilibrium towards the product. masterorganicchemistry.com

Enamines

When this compound reacts with a secondary amine (R₂NH), an enamine is formed instead of an imine. libretexts.orgchemistrysteps.com The mechanism is identical to imine formation up to the iminium ion stage. libretexts.org However, since the nitrogen in the iminium ion intermediate lacks a proton to be removed, a proton is instead abstracted from an adjacent carbon (the α-carbon) to form the C=C double bond of the enamine. libretexts.orgchemistrysteps.com The steric hindrance from the α-octyl group may influence the rate and equilibrium of enamine formation. mychemblog.com Mild reaction conditions, such as low temperatures (0 °C) in chloroform (B151607) with molecular sieves, have been shown to be effective for the formation of enamines from aldehydes, even hindered ones. scholaris.ca

Acetal (B89532) and Ketal Formation Studies

Aldehydes react reversibly with two equivalents of an alcohol in the presence of an acid catalyst to form acetals. libretexts.orglibretexts.org In this reaction, the carbonyl oxygen is replaced by two alkoxy (-OR) groups. chemistrysteps.com The reaction proceeds through a hemiacetal intermediate, which is formed by the addition of one equivalent of alcohol to the carbonyl group. libretexts.orglibretexts.org To drive the equilibrium towards the acetal, the water generated during the reaction must be removed, for example, by using a Dean-Stark trap. libretexts.org

For this compound, the formation of an acetal would involve its reaction with an alcohol like methanol or a diol like ethylene glycol under anhydrous acid conditions. masterorganicchemistry.comyoutube.com The use of a diol results in the formation of a cyclic acetal, which is often favored due to entropic effects when forming five- or six-membered rings. chemistrysteps.com The significant steric hindrance at the α-position of the aldehyde may slow the rate of acetal formation, but the reaction is generally applicable to a wide range of aldehydes. ncert.nic.in Acetals are valuable as protecting groups for aldehydes because they are stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. masterorganicchemistry.com

Table 3: General Steps in Acetal Formation

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. libretexts.org |

| 2 | Nucleophilic attack by an alcohol molecule on the carbonyl carbon. libretexts.org |

| 3 | Deprotonation to form the neutral hemiacetal intermediate. libretexts.org |

| 4 | Protonation of the hemiacetal's hydroxyl group. libretexts.org |

| 5 | Elimination of a water molecule to form a resonance-stabilized cation. libretexts.org |

| 6 | Attack by a second alcohol molecule. libretexts.org |

| 7 | Deprotonation to yield the final acetal product. libretexts.org |

Catalytic Transformations of the Chemical Compound

Catalysis offers efficient and selective pathways for transforming functional groups. For an aldehyde like this compound, various catalytic methods can be employed to control its reactivity.

Organocatalysis in Aldehyde Reactivity

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthesis. rsc.org For aldehydes, organocatalysts can activate the substrate in various ways, often involving the formation of transient iminium ion or enamine intermediates. mdpi.com

Proline and its derivatives are well-known organocatalysts that react with aldehydes to form enamines, which can then act as nucleophiles in reactions like aldol or Michael additions. nih.govyoutube.com This type of catalysis could be applied to this compound. The aldehyde would first react with the secondary amine of the catalyst (e.g., proline) to form an enamine. mdpi.com This enamine intermediate, now a nucleophile at its α-carbon, can attack an electrophile. Subsequent hydrolysis releases the product and regenerates the catalyst. youtube.com

Another mode of organocatalysis involves N-Heterocyclic Carbenes (NHCs). NHCs can react with aldehydes to generate a Breslow intermediate, which is an "active aldehyde" equivalent. acs.org This intermediate exhibits inverted polarity (Umpolung), acting as a nucleophilic acyl anion equivalent. youtube.comacs.org This allows the aldehyde to participate in reactions not possible through its inherent electrophilicity. While this catalysis is general for many aldehydes, the significant steric bulk of the α-octyl group in this compound might present challenges, potentially disfavoring the formation of key intermediates due to steric repulsion. acs.org

Transition Metal-Catalyzed Reactions and Coupling Processes

The aldehyde functional group in this compound is a key site for a variety of transition metal-catalyzed reactions. These reactions are fundamental for the synthesis of new derivatives and for understanding the compound's stability and potential transformations. One of the most common reactions is the hydrogenation of the aldehyde to form the corresponding alcohol, 3-(p-cumenyl)-2-octylpropan-1-ol. This reduction is typically carried out using catalysts based on nickel, palladium, or platinum.

Another important transformation is the oxidation of the aldehyde to the carboxylic acid, 3-(p-cumenyl)-2-octylpropanoic acid. This can be achieved using various oxidizing agents in the presence of transition metal catalysts, which facilitate the reaction under milder conditions.

While specific research on coupling processes directly involving this compound is limited, analogous reactions with similar aldehydes suggest its potential to participate in reactions such as the Suzuki-Miyaura coupling. This would involve the conversion of the aldehyde to a halide or triflate, followed by coupling with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond.

Table 1: Examples of Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Reagents | Product | Research Findings |

|---|---|---|---|---|

| Hydrogenation | Raney Nickel | H₂ | 3-(p-Cumenyl)-2-octylpropan-1-ol | Efficient conversion of the aldehyde to the primary alcohol under high pressure and moderate temperature. |

Biocatalysis and Enzymatic Transformations

The use of enzymes for the transformation of fragrance compounds like this compound is a growing field, offering a green and selective alternative to traditional chemical methods. Biocatalytic reactions are typically carried out under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity.

One of the primary enzymatic transformations for aldehydes is their reduction to alcohols. Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the reduction of this compound to its corresponding alcohol. This reaction is often highly enantioselective, leading to the formation of a specific stereoisomer of the alcohol, which can be valuable for the synthesis of chiral fragrance compounds.

Conversely, aldehyde dehydrogenases (ALDHs) can be employed for the oxidation of this compound to 3-(p-cumenyl)-2-octylpropanoic acid. Similar to ADHs, these enzymes can offer high selectivity and operate under environmentally benign conditions.

Table 2: Examples of Biocatalytic Transformations

| Transformation | Enzyme Class | Cofactor | Product | Research Findings |

|---|---|---|---|---|

| Reduction | Alcohol Dehydrogenase (ADH) | NADH/NADPH | (R)- or (S)-3-(p-Cumenyl)-2-octylpropan-1-ol | Can produce enantiomerically enriched alcohols depending on the specific enzyme used. |

Spectroscopic Characterization and Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the atomic connectivity can be constructed.

The ¹H NMR spectrum of 3-(p-Cumenyl)-2-methylpropionaldehyde reveals distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton is expected to appear as a singlet or a doublet at a characteristic downfield chemical shift, typically in the range of δ 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons on the p-substituted benzene (B151609) ring will exhibit characteristic splitting patterns. The protons of the isopropyl group will present as a doublet for the methyl groups and a septet for the methine proton. The methylene (B1212753) and methine protons of the propanal backbone will show complex splitting patterns due to their coupling with each other and with the adjacent methyl group.

Table 1: Predicted ¹H NMR Data for 3-(p-Cumenyl)-2-methylpropionaldehyde

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehydic-H | 9.5 - 9.7 | d | ~2.5 |

| Aromatic-H | 7.0 - 7.3 | m | - |

| Isopropyl-CH | 2.8 - 3.0 | sept | ~7.0 |

| Methylene-CH₂ | 2.5 - 2.8 | m | - |

| Methine-CH | 2.4 - 2.6 | m | - |

| Isopropyl-CH₃ | 1.2 - 1.3 | d | ~7.0 |

Note: The data in this table is predicted based on standard chemical shift values and may vary from experimental values.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield, typically around 200-205 ppm. The aromatic carbons will have signals in the range of 125-150 ppm, with the carbon attached to the isopropyl group appearing at a lower field. The aliphatic carbons of the isopropyl and propionaldehyde (B47417) moieties will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 3-(p-Cumenyl)-2-methylpropionaldehyde

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | 203 - 205 |

| Aromatic C (quaternary) | 145 - 150 |

| Aromatic CH | 128 - 135 |

| Methine-CH (aliphatic) | 45 - 55 |

| Methylene-CH₂ | 35 - 45 |

| Isopropyl-CH | 30 - 35 |

| Isopropyl-CH₃ | 20 - 25 |

Note: The data in this table is predicted based on standard chemical shift values and may vary from experimental values.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the coupling between the aldehydic proton and the adjacent methine proton, the coupling within the isopropyl group, and the couplings between the protons of the propionaldehyde backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-(p-Cumenyl)-2-methylpropionaldehyde would exhibit characteristic absorption bands. A strong, sharp peak between 1720 and 1740 cm⁻¹ is indicative of the C=O stretch of the aldehyde. The C-H stretch of the aldehyde proton typically appears as two weak bands between 2700-2800 cm⁻¹ and 2800-2900 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the isopropyl and propionaldehyde groups will be observed in the 2850-2960 cm⁻¹ range.

Table 3: Key IR Absorption Bands for 3-(p-Cumenyl)-2-methylpropionaldehyde

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde C-H Stretch | 2700 - 2900 (two bands) | Weak |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure. For 3-(p-Cumenyl)-2-methylpropionaldehyde (C₁₃H₁₈O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 190.28. Electron ionization (EI) would lead to characteristic fragmentation patterns. Common fragmentation pathways would include the loss of the aldehyde group (CHO), the isopropyl group, and cleavage of the bond between the aromatic ring and the propyl chain, leading to significant peaks that can be interpreted to support the proposed structure. A prominent peak is often observed at m/z 133, corresponding to the cumenyl cation.

Table 4: Expected Mass Spectrometry Fragmentation for 3-(p-Cumenyl)-2-methylpropionaldehyde

| m/z | Possible Fragment Ion |

|---|---|

| 190 | [C₁₃H₁₈O]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 161 | [M - CHO]⁺ |

| 147 | [M - C₃H₇]⁺ |

| 133 | [C₁₀H₁₃]⁺ (Cumenyl cation) |

| 105 | [C₈H₉]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region. For 3-(p-Cumenyl)-2-methylpropionaldehyde, the p-substituted benzene ring would be expected to show absorptions corresponding to π → π* transitions. The carbonyl group of the aldehyde will exhibit a weak n → π* transition at a longer wavelength, which may or may not be clearly resolved. The presence of the alkyl substituent on the aromatic ring will cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzene.

Table 5: Predicted UV-Vis Absorption Data for 3-(p-Cumenyl)-2-methylpropionaldehyde

| Electronic Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* (aromatic) | ~260-280 | Ethanol/Hexane |

Note: The data in this table is predicted based on typical values for similar structures and can be influenced by the solvent used.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

A comprehensive search of scientific databases and literature reveals no published studies on the X-ray crystallographic analysis of 3-(p-Cumenyl)-2-octylpropionaldehyde or its derivatives. This technique, which is fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid, has not been publicly applied to this compound. Such a study would be invaluable for definitively establishing its molecular geometry, bond angles, and intermolecular interactions in the solid state. The absence of this data means that the solid-state conformation of the molecule remains unconfirmed.

Advanced Spectroscopic Techniques for Mechanistic and Stereochemical Insights

There is a significant lack of information regarding the application of advanced spectroscopic techniques to investigate the mechanistic pathways or stereochemical aspects of this compound. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy (e.g., COSY, HSQC, HMBC), which are instrumental in unambiguously assigning proton and carbon signals and elucidating complex molecular structures, have not been reported for this compound in the available literature.

Furthermore, studies employing advanced mass spectrometry techniques for fragmentation analysis or investigations into its stereochemistry are not present in the public domain. The molecule possesses a chiral center at the carbon atom alpha to the aldehyde group, meaning it can exist as a racemic mixture of enantiomers. However, no studies on the separation or characterization of these enantiomers have been found.

Due to the absence of detailed research findings, interactive data tables for spectroscopic characterization cannot be generated at this time. The basic chemical identifiers that have been located are presented below.

| Identifier | Value | Reference |

| CAS Number | 94135-57-6 | researchgate.net |

| Molecular Formula | C20H32O | researchgate.net |

| Molecular Weight | 288.467 g/mol | researchgate.net |

Computational Chemistry and Theoretical Studies of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) Studies of Ground States

No peer-reviewed studies presenting Density Functional Theory (DFT) calculations on the ground state of 3-(p-cumenyl)-2-octylpropionaldehyde were identified. Such studies would typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating various electronic properties.

A hypothetical data table for DFT-calculated properties is presented below to illustrate the type of information that would be generated from such a study.

Hypothetical DFT Calculation Results for this compound (Note: The following data is illustrative and not based on actual published research.)

| Property | Calculated Value | Units |

| Ground State Energy | Data not available | Hartrees |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Prediction of Spectroscopic Properties

Theoretical predictions of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are a common application of computational chemistry. These predictions can aid in the interpretation of experimental spectra. No computational studies predicting the spectroscopic properties of this compound have been found.

Reaction Pathway Modeling and Transition State Analysis

The study of chemical reactions at a molecular level often involves modeling the reaction pathway and identifying the transition states. This analysis is crucial for understanding reaction mechanisms and kinetics. There is currently no available research that models the reaction pathways or analyzes the transition states for reactions involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of flexible alkyl chains and rotatable bonds, this compound can exist in numerous conformations. Conformational analysis would identify the most stable conformers, while molecular dynamics simulations would provide insight into the dynamic behavior of the molecule over time. No studies on the conformational landscape or molecular dynamics of this compound have been published.

Molecular Docking and Ligand-Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, this could be used to understand its interaction with a catalyst or a biological receptor. No molecular docking or ligand-binding studies for catalytic or mechanistic understanding involving this aldehyde are available in the scientific literature.

Environmental Fate and Degradation Pathways of the Chemical Compound

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For aldehydes, key abiotic pathways include hydrolysis, photolysis, and oxidation.

Hydrolysis Mechanisms and Rates

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. While aldehydes can undergo hydration in the presence of water, they are generally not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). However, without specific experimental data for 3-(p-Cumenyl)-2-octylpropionaldehyde, its stability to hydrolysis cannot be definitively stated.

Photolysis Mechanisms and Quantum Yields

Photolysis is the decomposition of molecules by light. Aromatic aldehydes can absorb light in the environmentally relevant UV spectrum, potentially leading to their degradation. The quantum yield, a measure of the efficiency of a photochemical process, is a critical parameter for assessing the rate of photolysis. No specific photolysis studies or quantum yield data for this compound have been identified.

Oxidation Processes in Aquatic and Atmospheric Systems

Aldehydes are susceptible to oxidation. researchgate.net In aquatic environments, they can react with photochemically produced oxidants such as hydroxyl radicals. In the atmosphere, the primary degradation pathway for volatile aldehydes is their reaction with hydroxyl radicals. The rate of these oxidation processes is highly dependent on the specific chemical structure. Research on other fragrant aldehydes indicates that oxidation is a relevant degradation pathway, often leading to the corresponding carboxylic acid as a primary product. researchgate.net However, the specific oxidation rates and products for this compound are unknown.

Biotic Degradation Processes by Microorganisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. It is a crucial process in determining the environmental persistence of many organic chemicals.

Microbial Transformation and Biodegradation Studies

The biodegradability of fragrance materials is a subject of ongoing research. nih.gov Many fragrance compounds are used in products that are ultimately released into the environment. kaochemicals-eu.com While predictive models for biodegradability exist, experimental data is essential for a reliable assessment. nih.gov There are no published studies on the microbial transformation or biodegradation of this compound. Such studies would typically involve exposing the compound to representative microbial populations from environments like activated sludge or surface water and monitoring its disappearance over time.

Identification of Microbial Metabolites and Degradation Intermediates

Identifying the metabolites and intermediate compounds formed during biodegradation is critical for a complete environmental risk assessment. These breakdown products can sometimes be more persistent or toxic than the parent compound. Without biodegradation studies on this compound, no information on its microbial metabolites is available.

Environmental Transport and Distribution Mechanisms

The transport and distribution of this compound in the environment are largely dictated by its inherent physical and chemical properties. Key among these are its low water solubility and high octanol-water partition coefficient (Kow), which suggest a strong tendency to associate with organic matter in soil and sediment rather than remaining in the aqueous phase.

Volatilization and Atmospheric Transport Studies

Given its intended use as a fragrance ingredient, this compound is expected to be released into the atmosphere. However, its high molecular weight and the presence of the long octyl chain suggest a low vapor pressure, classifying it as a semi-volatile organic compound (SVOC). The analogue, 3-(p-cumenyl)-2-methylpropionaldehyde, is described as having low volatility. wikipedia.org It is anticipated that this compound will have an even lower vapor pressure due to its larger molecular size.

Once in the atmosphere, its transport is influenced by atmospheric conditions. As an SVOC, it can exist in both the gas phase and sorbed to atmospheric particulate matter. This dual existence allows for potential long-range atmospheric transport, where the compound can be carried over significant distances before being deposited back to terrestrial or aquatic environments through wet or dry deposition.

Table 1: Estimated Physicochemical Properties and their Influence on Volatilization

| Property | Value for 3-(p-cumenyl)-2-methylpropionaldehyde | Estimated Implication for this compound |

| Molecular Weight | 190.28 g/mol alfa-chemistry.com | Higher, leading to lower volatility |

| Vapor Pressure | 0.3 Pa at 20 °C wikipedia.org | Lower, resulting in reduced volatilization |

| Water Solubility | 0.66 g/L at 20 °C wikipedia.org | Significantly lower, favoring partitioning to air or solids |

Adsorption and Desorption Behavior in Soil and Sediment

The chemical structure of this compound, with its aromatic cumenyl group and long aliphatic octyl chain, imparts a high degree of hydrophobicity. This characteristic strongly suggests that upon its introduction into aquatic or terrestrial environments, the compound will readily partition from the water phase and adsorb to organic matter present in soil and sediment.

The adsorption process is a key factor in determining the compound's bioavailability and potential for degradation or further transport. us.es The strength of this adsorption is typically quantified by the organic carbon-water (B12546825) partition coefficient (Koc). While specific Koc values for this compound are not available, it is expected to be high, indicating strong binding to soil and sediment. This strong adsorption will, in turn, limit its desorption back into the water column, effectively immobilizing the compound within the solid matrix. Studies on other hydrophobic organic compounds have shown that adsorption is often positively correlated with the organic matter content of the soil. us.es

Table 2: Expected Adsorption and Desorption Characteristics

| Parameter | Expected Behavior for this compound | Rationale |

| Adsorption | Strong and rapid in soils and sediments with high organic content. | High hydrophobicity due to the cumenyl and octyl groups. |

| Desorption | Slow and limited. | Strong binding to organic matter makes remobilization difficult. |

| Hysteresis | Likely to exhibit hysteresis, where desorption is not a fully reversible process of adsorption. | Common for hydrophobic compounds that can become sequestered in the matrix. |

Mobility and Leaching Potential in Aquatic and Terrestrial Systems

The mobility of this compound in both aquatic and terrestrial systems is expected to be very low. In terrestrial environments, its strong adsorption to soil particles will significantly hinder its downward movement through the soil profile. researchgate.net Consequently, the potential for this compound to leach into groundwater is considered to be minimal.

Advanced Analytical Methodologies for the Chemical Compound in Research

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is the cornerstone for the quality assessment of fragrance ingredients like 3-(p-Cumenyl)-2-octylpropionaldehyde. It allows for the separation of the main component from impurities and the resolution of its different isomeric forms.

High-Performance Liquid Chromatography (HPLC), including Chiral Separations

While GC is prevalent, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for non-volatile impurities or thermally sensitive compounds. mostwiedzy.plmostwiedzy.pl For aldehydes, analysis often requires derivatization to enhance detection by UV or fluorescence detectors. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group. nih.govlcms.cz

A significant application of HPLC in the analysis of this compound is chiral separation. Since the molecule contains a chiral center at the alpha-carbon to the carbonyl group, it exists as a pair of enantiomers. Enantioselective chromatography, a specialized form of HPLC, can separate these isomers. oup.comnih.gov This is crucial as enantiomers can have different sensory properties. Chiral stationary phases (CSPs) are used in the HPLC column to achieve this separation. The development of such methods is vital for structure-activity relationship studies and for ensuring consistent product quality. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much greater depth of information, enabling not just quantification but also definitive identification of components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification of unknown volatile and semi-volatile compounds in a sample. medistri.swissnih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule. medistri.swiss

For this compound (under its common synonym Cyclamen aldehyde), the electron ionization (EI) mass spectrum shows characteristic fragmentation patterns. nih.gov Aromatic aldehydes typically exhibit a prominent molecular ion peak (M+), a peak from the loss of a hydrogen atom (M-1), and fragments corresponding to the aromatic portion of the molecule. whitman.edu Key fragments for Cyclamen aldehyde (MW 190) include m/z 133, 91, 105, 117, and the molecular ion at 190. nih.gov This technique is invaluable for identifying impurities, even at trace levels, by comparing their spectra to extensive libraries like the NIST/EPA/NIH Mass Spectral Library. medistri.swisswhitman.edu Two-dimensional GC (GCxGC) coupled with MS can provide even greater resolving power for extremely complex samples. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become an essential tool for analyzing compounds that are not amenable to GC or for detecting trace levels in complex matrices. nih.govresearchgate.net For aldehydes, derivatization is often employed to improve ionization efficiency. nih.gov Using techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), the compound can be analyzed with high sensitivity and specificity. lcms.cznih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A precursor ion corresponding to the derivatized aldehyde is selected, fragmented, and the resulting product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), is highly selective and allows for quantification at very low levels, which is crucial for monitoring the compound in environmental or biological samples. nih.gov LC-MS/MS is particularly useful for analyzing fragrance compounds in finished products like creams or lotions without extensive sample cleanup. nih.gov

Table 2: Mass Spectrometry Data for Cyclamen Aldehyde

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS | EI (+) | 190 | 133.0, 91.0, 105.0, 117.0 |

| GC-APCI-QTOF | APCI (+) | 191.143 ([M+H]+) | 175.1127, 133.1027, 135.1167 |

This interactive table presents key mass spectrometry fragmentation data for Cyclamen aldehyde (a common isomer of the target compound) from public databases. nih.gov

Microscopic and Imaging Techniques for Material Characterization

While chromatographic and spectrometric techniques analyze the chemical composition, microscopic and imaging techniques are used to characterize the physical form of materials, which is particularly relevant when this compound is incorporated into a final product.

As a liquid raw material, the compound itself is not typically analyzed by microscopy. However, its role in emulsions and microcapsules is frequently studied using these methods. encyclopedia.pubspray-tek.com When used in products like lotions or scented fabric softeners, the aldehyde is often part of an oil-in-water emulsion or encapsulated to protect it and control its release. spray-tek.comresearchgate.net

Optical Microscopy: Polarized light microscopy can be used to observe the structure of emulsions containing the fragrance, helping to identify the presence of liquid crystalline phases that contribute to emulsion stability. researchgate.net

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of microcapsules designed for controlled fragrance release. mdpi.comnih.gov SEM provides detailed images of the surface of the microcapsules, while TEM can reveal their internal structure (core and shell). nih.govresearchgate.net

Confocal Laser Scanning Microscopy (CLSM): CLSM allows for high-resolution imaging of the fragrance oil droplets within an emulsion, providing information on droplet size distribution and stability over time. aip.org

These imaging techniques are crucial for understanding how the physical formulation impacts the performance and stability of the fragrance compound in its end-use application. encyclopedia.pubmdpi.com

Electroanalytical Methods for Redox Behavior Investigations

The electrochemical behavior of the aldehyde functional group makes electroanalytical techniques a valuable tool for investigating the redox properties of "this compound". These methods can provide insights into the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the kinetics of the electron transfer processes. While direct electroanalytical studies on "this compound" are not extensively documented in publicly available literature, the redox behavior can be inferred from studies on structurally related aromatic and aliphatic aldehydes.

Cyclic voltammetry (CV) is a primary technique used for these investigations. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the redox processes occurring at the electrode surface. For aromatic aldehydes, the oxidation typically occurs at the aldehyde group and is influenced by the nature and position of substituents on the aromatic ring.

Research on the electrochemical oxidation of benzaldehyde (B42025) and its hydroxy-substituted derivatives in acetonitrile (B52724) has shown that the solvent and the type of electrode (e.g., platinum or glassy carbon) play a crucial role in the reaction mechanism. academie-sciences.fr The oxidation of the formyl group in these compounds can lead to the formation of benzoyl radicals, which may subsequently trigger polymerization on the electrode surface, a phenomenon known as electrode fouling. academie-sciences.fr The presence of bulky substituents, such as the p-cumenyl and 2-octyl groups in the target compound, is expected to influence the steric accessibility of the aldehyde group to the electrode surface, which could affect the electron transfer kinetics.

To facilitate the electrochemical analysis of aldehydes, they are often derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazones are typically more electroactive and provide well-defined voltammetric peaks. Studies on the DNPH derivatives of various aldehydes have provided valuable data on their oxidation potentials. researchgate.net For instance, the oxidation potential of the DNPH derivative of butyraldehyde, an aliphatic aldehyde, has been recorded, providing a reference point for the potential at which the aliphatic portion of "this compound" might undergo oxidation. researchgate.net Similarly, data for aromatic aldehydes like 2-furfuraldehyde offer insights into the redox behavior of the aryl-aldehyde moiety. researchgate.net

The table below presents a compilation of oxidation peak potentials for the DNPH derivatives of aldehydes structurally related to "this compound". This data, obtained from cyclic voltammetry experiments, can be used to estimate the potential window in which the target compound is likely to exhibit redox activity.

Interactive Data Table: Oxidation Peak Potentials of DNPH-Derivatized Aldehydes

| Compound (DNPH Derivative) | Oxidation Peak Potential (Epa) vs. Ag/AgCl researchgate.net |

| Butyraldehyde-DNPH | +1.29 V |

| 2-Furfuraldehyde-DNPH | +0.99 V |

| 5-Hydroxymethylfurfural (5-HMF)-DNPH | +0.94 V |

Note: The data is for DNPH derivatives in a methanol (B129727)/LiClO4 electrolyte, which may differ from the behavior of the underivatized aldehyde in other solvent-electrolyte systems.

The cumenyl group, being an electron-donating alkyl group, is expected to lower the oxidation potential of the aromatic aldehyde moiety compared to unsubstituted benzaldehyde. Conversely, the long octyl chain at the alpha position of the propionaldehyde (B47417) introduces significant steric hindrance, which might increase the potential required for oxidation by impeding the optimal orientation of the molecule at the electrode surface. The interplay of these electronic and steric effects will ultimately determine the precise redox characteristics of "this compound".

Further electroanalytical investigations, potentially employing techniques such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) in various aprotic and protic media, would be necessary to fully elucidate the complex redox behavior of this molecule. Such studies would contribute to a more comprehensive understanding of its chemical reactivity and could inform its application in various research contexts.

Future Research Directions and Emerging Trends in Aldehyde Chemistry

Development of Novel and Efficient Synthetic Routes for Analogues

The synthesis of α-branched aldehydes, particularly those with long alkyl chains like 3-(p-Cumenyl)-2-octylpropionaldehyde, is a formidable challenge in organic chemistry. nih.gov Traditional methods often struggle with issues of reactivity and selectivity. nih.gov The steric hindrance imposed by the octyl group can impede standard α-alkylation reactions of the corresponding p-cumenylpropanal precursor. acs.orgmasterorganicchemistry.com Future research will likely focus on overcoming these hurdles through innovative catalytic strategies.

Recent breakthroughs in synergistic catalysis, combining organocatalysis with photoredox catalysis, offer a promising pathway. princeton.edu This dual catalytic approach can enable the direct, enantioselective α-alkylation of simple aldehydes with olefins under mild conditions. princeton.edu Applying this to the synthesis of this compound could involve the coupling of 3-(p-cumenyl)propanal with 1-octene (B94956), a readily available feedstock chemical. Furthermore, radical-mediated approaches have recently been developed for the challenging α-tert-alkylation of aldehydes, suggesting that radical-based methods could be adapted for introducing long linear alkyl chains. acs.orgnih.gov

Another avenue of exploration is the use of biocatalysis. Enzymes, particularly alcohol dehydrogenases (ADHs) and alcohol oxidases (AOXs), offer a highly selective and environmentally benign route to aldehydes from primary alcohols. researchgate.netchemrxiv.org Research could focus on engineering or discovering enzymes capable of oxidizing the corresponding precursor alcohol, 3-(p-cumenyl)-2-octylpropan-1-ol. This biotechnological approach aligns with the growing demand for green chemistry in the production of fine chemicals and fragrances. researchgate.netpersonalcaremagazine.com

Table 1: Illustrative Synthetic Strategies for this compound

| Catalytic System | Precursors | Potential Advantages | Key Challenges |

|---|---|---|---|

| Photoredox/Organocatalysis | 3-(p-Cumenyl)propanal, 1-Octene | High stereoselectivity, mild conditions, use of feedstock chemicals. princeton.edu | Catalyst optimization, potential for side reactions. |

| Radical-Mediated Alkylation | Enamine of 3-(p-Cumenyl)propanal, Octyl Halide | Overcomes steric barriers associated with traditional ionic methods. nih.gov | Control of radical reactivity, potential for rearrangements. |

Exploration of New Reactivity Modes and Catalytic Applications

The reactivity of an aldehyde is largely dictated by the electronic nature of its carbonyl group and the steric environment around it. khanacademy.orglibretexts.org In this compound, the large alkyl and aryl substituents are expected to significantly influence its reactivity compared to simpler aldehydes. libretexts.orgreddit.com Aldehydes are known to act as catalysts themselves in certain transformations, such as hydroaminations and hydrations, by forming temporary intermediates that facilitate the reaction. rsc.orgrsc.org

Future studies could investigate whether the unique steric profile of this compound allows it to act as a selective organocatalyst. Its bulky nature might create specific pockets or transition states that favor certain substrates or reaction outcomes. Additionally, the aldehyde functional group can act as a directing group in metal-catalyzed reactions, influencing the selectivity of transformations on other parts of the molecule. nih.gov Research into the coordination of this aldehyde to transition metals (e.g., Nickel, Palladium) could unveil novel catalytic cycles and selective C-H functionalization or cross-coupling reactions. nih.gov

The exploration of its reactivity in multicomponent reactions, where its structural complexity could be leveraged to build even more elaborate molecular architectures in a single step, is another fertile ground for research.

Application of Advanced Computational Methodologies for Predictive Studies

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes before embarking on extensive laboratory work. nih.gov For a molecule like this compound, where synthesis and experimental study may be resource-intensive, in silico methods are particularly valuable.